benzyl N-(4-bromo-2,6-difluorophenyl)carbamate
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Overview
Description
Benzyl N-(4-bromo-2,6-difluorophenyl)carbamate is an organic compound with the molecular formula C14H10BrF2NO2. This compound contains a benzyl group attached to a carbamate moiety, which is further substituted with a 4-bromo-2,6-difluorophenyl group. The presence of bromine and fluorine atoms in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-bromo-2,6-difluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-bromo-2,6-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-bromo-2,6-difluorophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or phenyl ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include amines or alcohols.
Hydrolysis: Products include 4-bromo-2,6-difluoroaniline and benzyl alcohol.
Scientific Research Applications
Benzyl N-(4-bromo-2,6-difluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(4-bromo-2,6-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(4-bromo-2-fluorophenyl)carbamate
- Benzyl N-(4-bromo-2,3-difluorophenyl)carbamate
- Benzyl N-(4-bromo-2,6-difluorophenyl)carbamate
Uniqueness
This compound is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research applications.
Biological Activity
Benzyl N-(4-bromo-2,6-difluorophenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H10BrF2NO2. Its structure features a benzyl group attached to a carbamate moiety, with a 4-bromo-2,6-difluorophenyl substituent. The presence of bromine and fluorine atoms is significant for its biological activity, as these halogens can influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl amine with the corresponding isocyanate derived from 4-bromo-2,6-difluorobenzoic acid. This method allows for the introduction of the carbamate functional group while preserving the integrity of the halogenated phenyl ring.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests against various bacterial strains have shown promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 0.5 µg/mL |
Escherichia coli | 16 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against multidrug-resistant strains like MRSA .
Cytotoxicity Studies
In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects on cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15.63 |
U-937 (leukemia) | 12.34 |
The IC50 values suggest that this compound may induce apoptosis in cancer cells through mechanisms that are still under investigation .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific proteins involved in cell division and membrane integrity. Similar compounds have been shown to target FtsZ dynamics in bacteria, which is critical for bacterial cell division .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various derivatives of carbamates demonstrated that those with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts. This compound was among the most effective in this series .
- Cytotoxicity Evaluation : In a comparative study against standard chemotherapeutics like doxorubicin, this compound showed comparable or superior cytotoxic effects against certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C14H10BrF2NO2 |
---|---|
Molecular Weight |
342.13 g/mol |
IUPAC Name |
benzyl N-(4-bromo-2,6-difluorophenyl)carbamate |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-6-11(16)13(12(17)7-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) |
InChI Key |
GVKMAPRQVDHRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
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